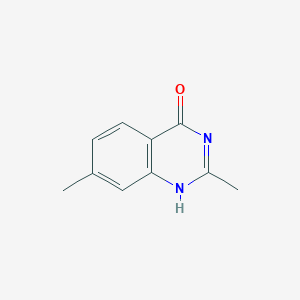

2,7-Dimethylquinazolin-4(1H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

2,7-dimethyl-3H-quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-6-3-4-8-9(5-6)11-7(2)12-10(8)13/h3-5H,1-2H3,(H,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTPDXLMFGKZOMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=O)NC(=N2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20616642 | |

| Record name | 2,7-Dimethylquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20616642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194473-09-1 | |

| Record name | 2,7-Dimethylquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20616642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2,7-Dimethylquinazolin-4(1H)-one from Anthranilic Acid Derivatives

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Quinazolinone and its derivatives represent a critical class of nitrogen-containing heterocyclic compounds that are foundational in medicinal chemistry and drug development. Their diverse pharmacological activities, including anticancer, anti-inflammatory, anticonvulsant, and antiviral properties, have established them as privileged scaffolds in the design of novel therapeutic agents.[1][2] This technical guide provides an in-depth overview of a robust and widely utilized method for the synthesis of 2,7-dimethylquinazolin-4(1H)-one, starting from the appropriately substituted anthranilic acid. The document details the reaction mechanism, a comprehensive experimental protocol, and the expected analytical data, tailored for researchers in synthetic chemistry and drug discovery.

Introduction to Quinazolinone Synthesis

The synthesis of the quinazolin-4(3H)-one core has been a subject of extensive research since its discovery. A variety of synthetic strategies have been developed, with many starting from readily available anthranilic acid or its derivatives.[3] Key methods include the Niementowski reaction, which involves the condensation of anthranilic acid with amides at high temperatures, and multi-component reactions under microwave irradiation.[4][5]

For the synthesis of 2-methyl substituted quinazolinones, a highly effective and common two-step approach involves the initial reaction of anthranilic acid with acetic anhydride.[1] This reaction forms a crucial benzoxazinone intermediate, which is subsequently treated with an amine source to yield the desired quinazolinone derivative.[3][6] This guide will focus on the application of this reliable method for the synthesis of 2,7-dimethylquinazolin-4(1H)-one, which requires 4-methylanthranilic acid as the starting material.

Synthetic Pathway and Mechanism

The synthesis of 2,7-dimethylquinazolin-4(1H)-one from 4-methylanthranilic acid proceeds via a two-step sequence. The first step is the acylation of the amino group of 4-methylanthranilic acid by acetic anhydride, followed by an intramolecular cyclization and dehydration to form the 2,7-dimethyl-4H-3,1-benzoxazin-4-one intermediate. In the second step, this intermediate undergoes nucleophilic attack by an ammonia source (e.g., ammonium acetate), leading to the opening of the oxazinone ring, followed by a recyclization and elimination of water to form the final stable quinazolinone product.

Caption: Reaction mechanism for the synthesis of 2,7-dimethylquinazolin-4(1H)-one.

Experimental Protocol

This section provides a detailed, two-step experimental procedure for the synthesis of 2,7-dimethylquinazolin-4(1H)-one.

Step 1: Synthesis of 2,7-Dimethyl-4H-3,1-benzoxazin-4-one

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-methylanthranilic acid (0.05 mol).

-

Reagent Addition: To the flask, add acetic anhydride (0.15 mol, ~3 equivalents) slowly while stirring.

-

Heating: Heat the reaction mixture to reflux and maintain this temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[6]

-

Work-up: After completion, allow the mixture to cool to room temperature. The excess acetic anhydride is removed under reduced pressure using a rotary evaporator.

-

Isolation: The resulting solid residue is triturated with petroleum ether, filtered, and washed to yield the crude 2,7-dimethyl-4H-3,1-benzoxazin-4-one intermediate. The product can be used in the next step without further purification.

Step 2: Synthesis of 2,7-Dimethylquinazolin-4(1H)-one

-

Reaction Setup: To the crude 2,7-dimethyl-4H-3,1-benzoxazin-4-one (0.05 mol) in a 250 mL round-bottom flask, add glacial acetic acid.

-

Reagent Addition: Add ammonium acetate (0.1 mol, ~2 equivalents) to the mixture.

-

Heating: Heat the mixture to reflux for 4-5 hours with constant stirring. Monitor the reaction by TLC.

-

Isolation: After cooling, pour the reaction mixture into crushed ice with stirring.[1]

-

Purification: The precipitated solid is collected by filtration, washed thoroughly with water, and dried. The crude product can be recrystallized from ethanol to afford pure 2,7-dimethylquinazolin-4(1H)-one.

Caption: Experimental workflow for the synthesis of 2,7-dimethylquinazolin-4(1H)-one.

Data Presentation

The following tables summarize the quantitative data for the synthesis.

Table 1: Reaction Parameters

| Parameter | Step 1 (Benzoxazinone Formation) | Step 2 (Quinazolinone Formation) |

| Starting Material | 4-Methylanthranilic Acid | 2,7-Dimethyl-4H-3,1-benzoxazin-4-one |

| Key Reagents | Acetic Anhydride | Ammonium Acetate, Glacial Acetic Acid |

| Molar Ratio | 1 : 3 (Substrate : Ac₂O) | 1 : 2 (Intermediate : NH₄OAc) |

| Temperature | Reflux | Reflux |

| Reaction Time | 2 - 3 hours | 4 - 5 hours |

| Typical Yield | > 90% (Crude) | 75 - 85% (After Recrystallization) |

Table 2: Characterization Data for 2,7-Dimethylquinazolin-4(1H)-one (Note: Data are predictive based on analogous structures like 2-methylquinazolin-4-one and general spectroscopic principles. Actual experimental data should be acquired for confirmation.)

| Analysis | Expected Result |

| Appearance | White to off-white crystalline solid |

| Melting Point (°C) | ~235 - 240 |

| ¹H NMR (DMSO-d₆, δ ppm) | ~12.1 (s, 1H, NH), ~7.9 (d, 1H, Ar-H), ~7.5 (d, 1H, Ar-H), ~7.2 (s, 1H, Ar-H), ~2.4 (s, 3H, Ar-CH₃), ~2.3 (s, 3H, C₂-CH₃) |

| ¹³C NMR (DMSO-d₆, δ ppm) | ~162.5 (C=O), ~155.0 (C₂), ~148.0 (C₈ₐ), ~140.0 (C₇), ~134.0 (C₆), ~126.0 (C₅), ~125.5 (C₄ₐ), ~118.0 (C₈), ~21.5 (Ar-CH₃), ~21.0 (C₂-CH₃) |

| Mass Spec (ESI-MS) | m/z: 175.08 [M+H]⁺ for C₁₀H₁₀N₂O |

Relevance in Drug Discovery & Signaling Pathways

Quinazolinone derivatives are of significant interest to drug development professionals due to their ability to interact with various biological targets. They are known to inhibit key enzymes in signaling pathways implicated in diseases like cancer. For instance, several quinazolinone-based molecules have been developed as inhibitors of tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[7] Others function as dual inhibitors of Phosphoinositide 3-kinase (PI3K) and Histone Deacetylase (HDAC), critical nodes in cell growth and survival pathways.[8]

Caption: Simplified PI3K/Akt signaling pathway, a common target for quinazolinone inhibitors.

References

- 1. tandfonline.com [tandfonline.com]

- 2. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 3. researchgate.net [researchgate.net]

- 4. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. generis-publishing.com [generis-publishing.com]

- 6. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

One-Pot Synthesis of 2,7-Dimethylquinazolin-4(1H)-one: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a one-pot synthetic route to 2,7-Dimethylquinazolin-4(1H)-one, a valuable scaffold in medicinal chemistry. Quinazolinone derivatives are known to exhibit a wide range of biological activities, making their efficient synthesis a key focus in drug discovery and development.

Introduction

The quinazolin-4(1H)-one core is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents. The 2,7-dimethyl substituted variant is of particular interest for library synthesis and as a starting material for more complex derivatives. Traditional multi-step syntheses of such compounds can be time-consuming and may result in lower overall yields. One-pot syntheses offer a more efficient and atom-economical alternative by combining multiple reaction steps in a single vessel, thereby reducing solvent waste, purification steps, and overall cost.

This document details a robust one-pot procedure for the synthesis of 2,7-Dimethylquinazolin-4(1H)-one from readily available starting materials.

Synthetic Pathway Overview

The described one-pot synthesis involves a two-step sequence within a single reaction vessel. The first step is the acylation of 2-amino-4-methylbenzoic acid with acetic anhydride to form an in-situ acetamido intermediate. In the second step, the introduction of an ammonia source, such as ammonium acetate, facilitates the cyclization to the desired 2,7-Dimethylquinazolin-4(1H)-one.

Caption: General workflow for the one-pot synthesis.

Experimental Protocol

This protocol is adapted from established methods for quinazolinone synthesis.

3.1. Materials and Reagents

-

2-amino-4-methylbenzoic acid

-

Acetic anhydride

-

Ammonium acetate

-

Glacial acetic acid (solvent)

3.2. Procedure

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-4-methylbenzoic acid (1.0 eq).

-

Add glacial acetic acid to the flask to act as the solvent.

-

Slowly add acetic anhydride (1.2 eq) to the stirred suspension at room temperature.

-

Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2 hours. The solution should become homogeneous.

-

After 2 hours, add ammonium acetate (3.0 eq) to the reaction mixture in one portion.

-

Continue to heat the mixture at reflux for an additional 4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Pour the cooled reaction mixture into ice-water with stirring.

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the solid with cold water and then a small amount of cold ethanol.

-

Dry the product under vacuum to obtain 2,7-Dimethylquinazolin-4(1H)-one.

-

The crude product can be further purified by recrystallization from ethanol if necessary.

Quantitative Data Summary

The following table summarizes the typical quantitative parameters for the synthesis. Yields are generally good to excellent for this type of transformation.

| Parameter | Value |

| Starting Material | 2-amino-4-methylbenzoic acid |

| Reagent 1 | Acetic anhydride |

| Reagent 2 | Ammonium acetate |

| Solvent | Glacial Acetic Acid |

| Molar Ratio (SM:R1:R2) | 1.0 : 1.2 : 3.0 |

| Temperature | Reflux (~118 °C) |

| Reaction Time | 6 hours (2h acylation + 4h cyclization) |

| Typical Yield | 80-90% |

Proposed Reaction Mechanism

The reaction proceeds through an initial acylation of the amino group of 2-amino-4-methylbenzoic acid by acetic anhydride. This is followed by a condensation reaction with ammonia (from ammonium acetate) and subsequent intramolecular cyclization and dehydration to form the stable quinazolinone ring system.

Caption: Proposed reaction mechanism.

Conclusion

The described one-pot synthesis provides an efficient and straightforward method for the preparation of 2,7-Dimethylquinazolin-4(1H)-one. This approach is characterized by its operational simplicity, use of readily available reagents, and good yields, making it highly suitable for both academic research and industrial applications in the field of drug development. The methodology avoids the need for isolation of intermediates, thus saving time and resources.

An In-depth Technical Guide to the Microwave-Assisted Synthesis of 2,7-Dimethylquinazolin-4(1H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the microwave-assisted synthesis of 2,7-Dimethylquinazolin-4(1H)-one, a heterocyclic compound of interest in medicinal chemistry. This document details a plausible and efficient synthetic methodology, supported by comparative data from related microwave-assisted quinazolinone syntheses. Experimental protocols and workflow visualizations are provided to facilitate replication and adaptation in a research and development setting.

Introduction

Quinazolinones are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules. Their derivatives have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, anticonvulsant, and antimicrobial properties. The specific compound, 2,7-Dimethylquinazolin-4(1H)-one, is a valuable scaffold for further chemical modification in drug discovery programs.

Conventional methods for the synthesis of quinazolinones often require high temperatures and long reaction times. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate these reactions, often leading to higher yields, cleaner reaction profiles, and reduced energy consumption. This guide focuses on a microwave-assisted approach to the synthesis of 2,7-Dimethylquinazolin-4(1H)-one.

Synthetic Pathway Overview

The synthesis of 2,7-Dimethylquinazolin-4(1H)-one can be efficiently achieved through a two-step microwave-assisted process. The general strategy involves the initial formation of a benzoxazinone intermediate from the appropriately substituted anthranilic acid, followed by cyclocondensation with an ammonia source to yield the final quinazolinone.

Experimental Protocols

The following protocols are adapted from established microwave-assisted syntheses of related quinazolinone derivatives and represent a viable route to the target molecule.[1]

Step 1: Microwave-Assisted Synthesis of 2,7-Dimethyl-4H-3,1-benzoxazin-4-one

Materials:

-

2-Amino-4-methylbenzoic acid

-

Acetic anhydride

-

Microwave synthesis reactor with sealed vessel capabilities

Procedure:

-

In a 10 mL microwave process vial, combine 2-amino-4-methylbenzoic acid (1.0 mmol, 151.2 mg) and acetic anhydride (5 mL).

-

Seal the vessel and place it in the microwave reactor.

-

Irradiate the mixture at a constant temperature of 130°C for 20 minutes with a power of 250 W.

-

After the reaction is complete, allow the vessel to cool to room temperature.

-

Cool the reaction mixture in an ice bath to precipitate the product.

-

Collect the precipitate by filtration, wash with cold petroleum ether, and dry under vacuum. The resulting 2,7-dimethyl-4H-3,1-benzoxazin-4-one can be used in the next step without further purification.

Step 2: Microwave-Assisted Synthesis of 2,7-Dimethylquinazolin-4(1H)-one

Materials:

-

2,7-Dimethyl-4H-3,1-benzoxazin-4-one (from Step 1)

-

Ammonium acetate

-

Ethanol

-

Microwave synthesis reactor with sealed vessel capabilities

Procedure:

-

In a 10 mL microwave process vial, add 2,7-dimethyl-4H-3,1-benzoxazin-4-one (1.0 mmol, 175.2 mg) and ammonium acetate (2.0 mmol, 154.2 mg).

-

Add ethanol (5 mL) as the solvent.

-

Seal the vessel and place it in the microwave reactor.

-

Irradiate the mixture at a constant temperature of 140°C for 25 minutes with a power of 250 W.

-

Upon completion, cool the reaction vessel to room temperature.

-

Add cold water to the reaction mixture to precipitate the crude product.

-

Collect the solid by filtration, wash with water, and dry.

-

Recrystallize the crude product from ethanol to obtain pure 2,7-Dimethylquinazolin-4(1H)-one.

Data Presentation: Comparative Analysis

The following table summarizes the reaction conditions and outcomes for the microwave-assisted synthesis of various quinazolinone derivatives, providing a comparative context for the synthesis of 2,7-Dimethylquinazolin-4(1H)-one.

| Product | Starting Materials | Catalyst/Solvent | Microwave Conditions | Time (min) | Yield (%) | Reference |

| 2-Substituted Quinazolin-4(3H)-ones | 2-Aminobenzamide, Aldehydes/Ketones | SbCl₃ (1 mol%), Solvent-free | Not specified | Several | Good to Excellent | [2] |

| 4-Phenylquinazolin-2(1H)-one Derivatives | 2-Aminobenzophenones, Urea | Not specified | Not specified | < 60 | 31-92 | [3] |

| 3-Amino-2-methyl-quinazolin-4(3H)-ones | Substituted Anthranilic Acids, Acetic Anhydride, Hydrazine Hydrate | Ethanol | 120-150°C, 250 W | 20-33 | 31-85 | [1] |

| 2,3-Disubstituted Quinazolin-4-ones | Anthranilic Acid, Acid Chlorides, Primary Amines | Not specified | Not specified | 7-10 | Good | [4] |

| 4-Oxo-3,4-dihydroquinazolin-2-yl propanoic acids | 2-Aminobenzamides, Succinic Anhydride | Pinane | 110°C then 180°C, 300 W | 10 then 15 | Good | [5] |

| 3-Amino-2-(2-chlorophenyl)quinazolin-4(3H)-one | 2-(2-chlorophenyl)-4H-benzo[d][5][6]oxazin-4-one, Hydrazine | Not specified | 800 W | 5 | 87 | [7] |

Experimental Workflow Visualization

The following diagram illustrates the key stages in the laboratory workflow for the microwave-assisted synthesis of 2,7-Dimethylquinazolin-4(1H)-one.

Conclusion

The microwave-assisted synthesis of 2,7-Dimethylquinazolin-4(1H)-one offers a rapid and efficient alternative to conventional heating methods. The proposed two-step protocol, starting from 2-amino-4-methylbenzoic acid, is a robust and reproducible method for obtaining this valuable heterocyclic scaffold. The provided experimental details and comparative data serve as a practical guide for researchers in the field of medicinal chemistry and drug development, enabling the streamlined synthesis of this and related quinazolinone derivatives for further investigation.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Microwave Assisted Synthesis of 4-Phenylquinazolin-2(1H)-one Derivatives that Inhibit Vasopressor Tonus in Rat Thoracic Aorta - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Convergent micro-wave assisted synthesis of quinazolinone and its precursor using the bio-sourced solvent pinane - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ejournal.uin-malang.ac.id [ejournal.uin-malang.ac.id]

Spectroscopic Characterization of 2,7-Dimethylquinazolin-4(1H)-one: A Technical Guide

This guide provides a detailed overview of the spectroscopic techniques used to characterize the heterocyclic compound 2,7-Dimethylquinazolin-4(1H)-one. The methodologies and expected data for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are presented to aid researchers and scientists in the identification and confirmation of this molecule.

Molecular Structure

2,7-Dimethylquinazolin-4(1H)-one is a substituted quinazolinone with the following structure:

Caption: Chemical structure of 2,7-Dimethylquinazolin-4(1H)-one.

Spectroscopic Data Summary

The following tables summarize the anticipated spectroscopic data for 2,7-Dimethylquinazolin-4(1H)-one based on the analysis of structurally similar compounds.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~12.0 | Singlet (broad) | 1H | N1-H |

| ~7.9 | Doublet | 1H | H5 |

| ~7.4 | Doublet | 1H | H6 |

| ~7.1 | Singlet | 1H | H8 |

| ~2.4 | Singlet | 3H | C7-CH₃ |

| ~2.3 | Singlet | 3H | C2-CH₃ |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~162 | C4 (C=O) |

| ~154 | C2 |

| ~148 | C8a |

| ~138 | C7 |

| ~134 | C6 |

| ~127 | C5 |

| ~120 | C4a |

| ~118 | C8 |

| ~22 | C2-CH₃ |

| ~21 | C7-CH₃ |

Solvent: DMSO-d₆

Table 3: Mass Spectrometry Data

| Technique | Ion [M+H]⁺ (m/z) |

| Electrospray Ionization (ESI) | 175.0866 |

Table 4: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3200-3000 | N-H stretch |

| 3000-2850 | C-H stretch (aromatic and aliphatic) |

| ~1680 | C=O stretch (amide) |

| ~1610 | C=N stretch |

| ~1580, ~1480 | C=C stretch (aromatic) |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

-

Sample Preparation: Approximately 5-10 mg of 2,7-Dimethylquinazolin-4(1H)-one is dissolved in 0.75 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard.

-

¹H NMR Acquisition: Proton NMR spectra are recorded at room temperature. Key parameters include a spectral width of 0-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Carbon-13 NMR spectra are acquired using a proton-decoupled pulse sequence. A spectral width of 0-200 ppm is typically used, with a longer acquisition time and a greater number of scans compared to ¹H NMR to compensate for the lower natural abundance of ¹³C.

Mass Spectrometry (MS)

-

Instrumentation: A high-resolution mass spectrometer (HRMS) equipped with an electrospray ionization (ESI) source.

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent such as methanol or acetonitrile (approximately 1 mg/mL).

-

Analysis: The sample solution is infused into the ESI source. The analysis is performed in positive ion mode to detect the protonated molecule [M+H]⁺. The mass-to-charge ratio (m/z) is measured with high accuracy to confirm the elemental composition.

Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

-

Analysis: The sample is scanned over the mid-infrared range (typically 4000-400 cm⁻¹). The resulting spectrum reveals the characteristic vibrational frequencies of the functional groups present in the molecule.

Workflow and Logical Relationships

The following diagram illustrates the typical workflow for the spectroscopic characterization of a synthesized compound like 2,7-Dimethylquinazolin-4(1H)-one.

Caption: Workflow for the synthesis and spectroscopic characterization.

An In-depth Technical Guide on the Solubility of 2,7-Dimethylquinazolin-4(1H)-one

Affiliation: Google Research

Abstract

This technical guide addresses the solubility of 2,7-Dimethylquinazolin-4(1H)-one, a topic of interest for researchers, scientists, and professionals in drug development. Due to a lack of specific published quantitative solubility data for this compound, this document provides a comprehensive, generalized experimental protocol for determining its solubility in various solvents. It includes a detailed methodology based on the widely accepted shake-flask method, a hypothetical data presentation table, and a workflow diagram to guide researchers in their experimental design. The provided protocols and visualizations are intended to serve as a practical resource for the in-house determination of the solubility profile of 2,7-Dimethylquinazolin-4(1H)-one.

Introduction

Quinazolinone derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known for a wide range of pharmacological activities.[1] The solubility of these compounds is a critical physicochemical property that influences their bioavailability, formulation, and overall efficacy as potential therapeutic agents. Understanding the solubility of a specific derivative like 2,7-Dimethylquinazolin-4(1H)-one in different solvents is a fundamental step in its preclinical development.

Hypothetical Solubility Data

To illustrate how quantitative solubility data for 2,7-Dimethylquinazolin-4(1H)-one would be presented, the following table summarizes hypothetical solubility values in a range of common laboratory solvents at a standard temperature.

| Solvent | Molarity (mol/L) | Solubility (g/L) | Solubility (mg/mL) | Temperature (°C) | Method |

| Water | (Data not available) | (Data not available) | (Data not available) | 25 | Shake-Flask |

| Ethanol | (Data not available) | (Data not available) | (Data not available) | 25 | Shake-Flask |

| Methanol | (Data not available) | (Data not available) | (Data not available) | 25 | Shake-Flask |

| Acetone | (Data not available) | (Data not available) | (Data not available) | 25 | Shake-Flask |

| Acetonitrile | (Data not available) | (Data not available) | (Data not available) | 25 | Shake-Flask |

| Dimethyl Sulfoxide (DMSO) | (Data not available) | (Data not available) | (Data not available) | 25 | Shake-Flask |

| N,N-Dimethylformamide (DMF) | (Data not available) | (Data not available) | (Data not available) | 25 | Shake-Flask |

| Tetrahydrofuran (THF) | (Data not available) | (Data not available) | (Data not available) | 25 | Shake-Flask |

| Ethyl Acetate | (Data not available) | (Data not available) | (Data not available) | 25 | Shake-Flask |

| 1,4-Dioxane | (Data not available) | (Data not available) | (Data not available) | 25 | Shake-Flask |

Note: The above table is for illustrative purposes only. Experimental determination is required to obtain actual solubility values.

Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

The shake-flask method is a well-established and reliable technique for determining the equilibrium solubility of a compound. The following protocol provides a step-by-step guide for its implementation.

3.1. Materials

-

2,7-Dimethylquinazolin-4(1H)-one (solid, high purity)

-

Selected solvents (analytical grade)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 2,7-Dimethylquinazolin-4(1H)-one to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure that equilibrium is reached with the undissolved solid.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker set to a constant, moderate agitation speed.

-

Maintain a constant temperature (e.g., 25 °C) throughout the equilibration period.

-

Allow the mixtures to equilibrate for a sufficient time, typically 24 to 72 hours, to ensure that the dissolution process has reached a steady state.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a sample from the supernatant of each vial using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.

-

-

Quantification:

-

Prepare a series of standard solutions of 2,7-Dimethylquinazolin-4(1H)-one of known concentrations in the respective solvents.

-

Analyze both the filtered samples and the standard solutions using a validated analytical method, such as HPLC or UV-Vis spectroscopy.

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of 2,7-Dimethylquinazolin-4(1H)-one in the filtered samples by interpolating from the calibration curve.

-

3.3. Data Analysis

The solubility is expressed as the concentration of the compound in the saturated solution, typically in units of mol/L, g/L, or mg/mL. The experiment should be performed in triplicate for each solvent to ensure the reproducibility of the results.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the determination of solubility using the shake-flask method.

Caption: A flowchart of the shake-flask method for solubility determination.

Conclusion

While direct experimental data on the solubility of 2,7-Dimethylquinazolin-4(1H)-one is not currently available, this technical guide provides a robust framework for its determination. The detailed experimental protocol for the shake-flask method and the accompanying workflow diagram offer a clear and actionable plan for researchers. The generation of accurate solubility data through such standardized methods is an indispensable step in the advancement of 2,7-Dimethylquinazolin-4(1H)-one in the drug discovery and development pipeline.

References

Potential Therapeutic Targets of 2,7-Dimethylquinazolin-4(1H)-one: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological activity and therapeutic targets of 2,7-Dimethylquinazolin-4(1H)-one is limited in publicly available scientific literature. This guide extrapolates potential therapeutic targets based on structure-activity relationship (SAR) studies of the broader quinazolin-4(1H)-one chemical class, particularly focusing on derivatives with methyl substitutions. The information presented herein is intended for research and informational purposes and should be validated through dedicated experimental investigation.

Executive Summary

The quinazolin-4(1H)-one scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds with a wide array of therapeutic applications. While 2,7-Dimethylquinazolin-4(1H)-one itself is not extensively characterized, analysis of structurally related analogs suggests its potential as a modulator of several key cellular targets. This document provides a comprehensive overview of these potential targets, supported by data from related compounds, and outlines relevant experimental protocols for future investigation. The primary therapeutic areas where 2,7-Dimethylquinazolin-4(1H)-one may exhibit activity include oncology, inflammation, and infectious diseases.

The Quinazolin-4(1H)-one Scaffold: A Foundation for Diverse Biological Activity

The quinazolin-4(1H)-one core is a bicyclic heterocyclic system that is amenable to substitution at various positions, allowing for the fine-tuning of its pharmacological properties. The presence of a methyl group at the 2-position and another at the 7-position of the quinazolinone ring in 2,7-Dimethylquinazolin-4(1H)-one is expected to influence its binding affinity and selectivity for various biological targets. SAR studies on related quinazolinones have shown that small alkyl substitutions can significantly impact activity. For instance, methyl groups on the carbocyclic ring have been shown to modulate the cytotoxic and anti-inflammatory properties of these compounds[1].

Potential Therapeutic Targets

Based on the known biological activities of structurally similar quinazolin-4(1H)-one derivatives, the following are proposed as potential therapeutic targets for 2,7-Dimethylquinazolin-4(1H)-one.

Anticancer Targets

The quinazolinone scaffold is a well-established pharmacophore in oncology. Several FDA-approved drugs and numerous clinical candidates are based on this structure.

-

Tubulin: Certain quinazolinone derivatives have been identified as potent inhibitors of tubulin polymerization, leading to cell cycle arrest and apoptosis[2]. These compounds often interact with the colchicine binding site on β-tubulin. A methyl group at the 2-position has been incorporated into quinazolinone-based tubulin inhibitors[3].

-

Receptor Tyrosine Kinases (RTKs):

-

Epidermal Growth Factor Receptor (EGFR): The 4-anilinoquinazoline scaffold is classic in the design of EGFR tyrosine kinase inhibitors (TKIs). While 2,7-Dimethylquinazolin-4(1H)-one lacks the 4-anilino moiety, substitutions on the quinazolinone core can still influence interactions with the ATP-binding pocket of EGFR[4].

-

Aurora Kinase A: This serine/threonine kinase is a key regulator of mitosis, and its overexpression is common in many cancers. Quinazolin-4(3H)-one derivatives have been developed as inhibitors of Aurora Kinase A[5].

-

-

PI3K/HDAC Dual Inhibition: Some quinazolin-4-one-based compounds have been designed as dual inhibitors of Phosphoinositide 3-kinase (PI3K) and Histone Deacetylase (HDAC), two critical pathways in cancer cell proliferation and survival[6].

Anti-inflammatory Targets

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Quinazolinones have demonstrated significant anti-inflammatory potential.

-

Cyclooxygenase-2 (COX-2) and the NF-κB Pathway: Quinazolinone derivatives have been shown to inhibit the expression of pro-inflammatory genes such as COX-2, inducible nitric oxide synthase (iNOS), and various interleukins by targeting the NF-κB signaling pathway[7]. The substitution pattern on the quinazolinone ring, including methyl groups, can modulate this activity[7].

Antibacterial Targets

With the rise of antibiotic resistance, novel antibacterial agents are urgently needed. The quinazolinone scaffold has emerged as a promising starting point for the development of new antibiotics.

-

MurA Enzyme: This enzyme is essential for the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. Quinazolinone-based compounds have been identified as inhibitors of MurA from Escherichia coli[8].

-

Penicillin-Binding Proteins (PBPs): Certain 4(3H)-quinazolinones have shown antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) by inhibiting PBPs, which are the targets of β-lactam antibiotics[9].

Quantitative Data from Structurally Related Compounds

The following table summarizes quantitative data for various quinazolinone derivatives, illustrating the potential potency that could be explored for 2,7-Dimethylquinazolin-4(1H)-one.

| Compound Class | Target | Assay | Potency (IC50/MIC) | Reference |

| 2-Arylquinazolinones | Tubulin Polymerization | In vitro polymerization assay | Sub-micromolar GI50 values against cancer cell lines[2] | [2] |

| 4-Anilinoquinazolines | EGFR | Kinase activity assay | Nanomolar IC50 values | [4] |

| Quinazolin-4(3H)-one derivatives | Aurora Kinase A | In vitro kinase assay | Micromolar IC50 values against NSCLC cell lines[5] | [5] |

| Quinazolinone derivatives | COX-2 Gene Expression | RT-qPCR in LPS-stimulated macrophages | Significant reduction in mRNA expression at 62.5 µM[7] | [7] |

| Furan-substituted quinazolinones | MurA Enzyme | Enzyme inhibition assay | IC50 in the low micromolar range; MICs of 1-8 µg/mL against E. coli[8] | [8] |

| 4(3H)-Quinazolinones | MRSA | Minimum Inhibitory Concentration (MIC) | MIC ≤0.5 µg/mL for optimized compounds[9] | [9] |

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the potential therapeutic activities of 2,7-Dimethylquinazolin-4(1H)-one.

Tubulin Polymerization Assay

-

Objective: To determine if the compound inhibits or promotes microtubule formation.

-

Methodology:

-

Purified tubulin is incubated with the test compound and GTP at 37°C.

-

The polymerization of tubulin into microtubules is monitored by measuring the change in absorbance at 340 nm over time using a spectrophotometer.

-

Paclitaxel (a polymerization promoter) and nocodazole (a polymerization inhibitor) are used as positive controls.

-

The concentration of the test compound required to inhibit polymerization by 50% (IC50) is calculated.

-

EGFR Kinase Activity Assay

-

Objective: To measure the direct inhibitory effect of the compound on EGFR kinase activity.

-

Methodology:

-

Recombinant human EGFR kinase is incubated with a specific peptide substrate, ATP, and the test compound in a reaction buffer.

-

The kinase reaction is allowed to proceed for a specified time at 30°C.

-

The amount of phosphorylated substrate is quantified using methods such as ELISA with an anti-phosphotyrosine antibody or a luminescence-based assay that measures the amount of ATP remaining.

-

The IC50 value is determined from a dose-response curve.

-

NF-κB Reporter Assay

-

Objective: To assess the inhibitory effect of the compound on the NF-κB signaling pathway.

-

Methodology:

-

A cell line (e.g., HEK293 or RAW 264.7 macrophages) is transiently transfected with a reporter plasmid containing multiple NF-κB binding sites upstream of a luciferase gene.

-

The cells are pre-treated with the test compound for 1-2 hours.

-

NF-κB signaling is activated by adding an inducer such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α).

-

After a further incubation period, the cells are lysed, and luciferase activity is measured using a luminometer.

-

A decrease in luciferase activity in the presence of the compound indicates inhibition of the NF-κB pathway.

-

Bacterial Minimum Inhibitory Concentration (MIC) Assay

-

Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a bacterium.

-

Methodology:

-

A two-fold serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate.

-

Each well is inoculated with a standardized suspension of the target bacterium (e.g., S. aureus).

-

The plate is incubated at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth.

-

Visualizations

Signaling Pathway Diagrams

Caption: Potential inhibition points of 2,7-Dimethylquinazolin-4(1H)-one in the NF-κB signaling pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and structure-activity relationship study of novel quinazolinone-based inhibitors of MurA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Preliminary Cytotoxicity Screening of 2,7-Dimethylquinazolin-4(1H)-one and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: To date, no specific preliminary cytotoxicity data for 2,7-Dimethylquinazolin-4(1H)-one has been published in peer-reviewed literature. This guide provides a comprehensive overview of the cytotoxic profiles of structurally related quinazolinone derivatives to serve as a valuable resource for researchers interested in the potential anticancer activities of this compound class. The methodologies and potential mechanisms of action described herein are representative of those commonly employed in the preclinical evaluation of quinazolinone-based compounds.

Introduction to Quinazolinones in Cancer Research

The quinazolinone scaffold is a prominent heterocyclic motif found in numerous biologically active compounds, including a variety of approved drugs. In oncology, quinazolinone derivatives have garnered significant attention due to their potent and diverse mechanisms of anticancer activity. These compounds have been shown to target various key players in cancer cell proliferation and survival, including protein kinases, tubulin, and other crucial cellular enzymes. Structure-activity relationship (SAR) studies have indicated that substitutions at the 2 and 3 positions of the quinazolinone ring are highly associated with their cytotoxic activity, suggesting that modifications at these sites can significantly enhance their potency.

Cytotoxicity of Substituted Quinazolin-4(1H)-one Analogs

While data for 2,7-Dimethylquinazolin-4(1H)-one is unavailable, numerous studies have reported the in vitro cytotoxic activity of various substituted quinazolin-4(1H)-one derivatives against a range of human cancer cell lines. The following table summarizes representative data for some of these analogs, providing insights into the potential efficacy of this chemical class. The half-maximal inhibitory concentration (IC50) is a quantitative measure of the concentration of a compound that is required to inhibit a biological process, in this case, cell proliferation, by 50%.

| Compound/Derivative | Cell Line | Assay Type | IC50 (µM) | Reference |

| 2-(2-Methoxystyryl)quinazolin-4(3H)-one | HT29 (Colon) | MTT | <1 | [1][2] |

| U87 (Glioblastoma) | MTT | <1 | [1][2] | |

| SJ-G2 (Glioblastoma) | MTT | <1 | [1][2] | |

| MCF-7 (Breast) | MTT | <1 | [1][2] | |

| A2780 (Ovarian) | MTT | <1 | [1][2] | |

| H460 (Lung) | MTT | <1 | [1][2] | |

| A431 (Skin) | MTT | <1 | [1][2] | |

| Du145 (Prostate) | MTT | <1 | [1][2] | |

| BE2-C (Neuroblastoma) | MTT | <1 | [1][2] | |

| MIA (Pancreas) | MTT | <1 | [1][2] | |

| 2-(3-Methoxystyryl)quinazolin-4(3H)-one | HT29 (Colon) | MTT | <1 | [1][2] |

| U87 (Glioblastoma) | MTT | <1 | [1][2] | |

| SJ-G2 (Glioblastoma) | MTT | <1 | [1][2] | |

| MCF-7 (Breast) | MTT | <1 | [1][2] | |

| A2780 (Ovarian) | MTT | <1 | [1][2] | |

| H460 (Lung) | MTT | <1 | [1][2] | |

| A431 (Skin) | MTT | <1 | [1][2] | |

| Du145 (Prostate) | MTT | <1 | [1][2] | |

| BE2-C (Neuroblastoma) | MTT | <1 | [1][2] | |

| MIA (Pancreas) | MTT | <1 | [1][2] | |

| 2-Styrylquinazolin-4(3H)-one | HT29 (Colon) | MTT | <1 | [1][2] |

| U87 (Glioblastoma) | MTT | <1 | [1][2] | |

| SJ-G2 (Glioblastoma) | MTT | <1 | [1][2] | |

| MCF-7 (Breast) | MTT | <1 | [1][2] | |

| A2780 (Ovarian) | MTT | <1 | [1][2] | |

| H460 (Lung) | MTT | <1 | [1][2] | |

| A431 (Skin) | MTT | <1 | [1][2] | |

| Du145 (Prostate) | MTT | <1 | [1][2] | |

| BE2-C (Neuroblastoma) | MTT | <1 | [1][2] | |

| MIA (Pancreas) | MTT | <1 | [1][2] | |

| 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one | NIH-NCI 60 Cell Line Panel | Not Specified | Sub-nanomolar | [3] |

| Quinazolin-4(3H)-one hydrazide derivative (3j) | MCF-7 (Breast) | Not Specified | 0.20 ± 0.02 | [4] |

| Quinazolin-4(3H)-one hydrazide derivative (3g) | A2780 (Ovarian) | Not Specified | 0.14 ± 0.03 | [4] |

| 3-(2-(2-phenylthiazol-4-yl)ethyl)-quinazolin-4(3H)-one derivative (A3) | PC3 (Prostate) | MTT | 10 | [5] |

| MCF-7 (Breast) | MTT | 10 | [5] | |

| HT-29 (Colon) | MTT | 12 | [5] | |

| 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one | Jurkat (T-cell ALL) | Not Specified | <5 | [6] |

| NB4 (APL) | Not Specified | <5 | [6] |

Experimental Protocols

The following sections detail the methodologies for common in vitro cytotoxicity assays used in the screening of quinazolinone derivatives.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

Cancer cell lines (e.g., MCF-7, A549, HCT116)

-

Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Test compound (2,7-Dimethylquinazolin-4(1H)-one or its analogs)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest exponentially growing cells and seed them into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in the complete growth medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank control (medium only).

-

Incubation: Incubate the plates for a further 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the formazan solution at a wavelength of 490 nm or 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow for Cytotoxicity Screening

The following diagram illustrates a typical workflow for the preliminary in vitro cytotoxicity screening of a novel compound.

References

- 1. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. 2,3-Dihydroquinazolin-4(1 H)-ones and quinazolin-4(3 H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Evaluation of 2‑Substituted Quinazolin-4(3H)‑ones as Potential Antileukemic Agents - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: In Vitro Evaluation of Quinazolinone Derivatives for Anticancer Activity

Disclaimer: The following application notes and protocols provide a framework for evaluating the in vitro anticancer activity of quinazolinone derivatives. Specific data for 2,7-Dimethylquinazolin-4(1H)-one was not prominently available in the reviewed literature. Therefore, this document utilizes data from closely related and representative analogues from the quinazolin-4(1H)-one and 2,3-dihydroquinazolin-4(1H)-one families to illustrate the evaluation process. These compounds serve as examples to demonstrate the methodologies.

Introduction

The quinazolinone scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds. Derivatives of quinazolin-4(1H)-one have demonstrated a wide range of pharmacological effects, including potent anticancer activity. These compounds have been shown to exert their effects through various mechanisms, such as inhibition of tubulin polymerization, induction of cell cycle arrest, and apoptosis.[1][2] This document outlines the standard in vitro protocols for screening and characterizing the anticancer potential of novel quinazolinone derivatives.

Quantitative Data Summary

The anticancer activity of representative quinazolinone derivatives has been evaluated across a broad panel of human cancer cell lines. The data is summarized below.

Table 1: Cytotoxicity of Representative Quinazolinone Analogues

This table presents the 50% growth inhibition (GI₅₀) or 50% inhibitory concentration (IC₅₀) values in micromolar (µM) for selected compounds against various human cancer cell lines.

| Compound ID | Derivative Class | Cancer Cell Line | Cell Type | GI₅₀ / IC₅₀ (µM) | Reference |

| 39 | 2,3-Dihydroquinazolin-4(1H)-one | HT29 | Colon | 0.02 | [1][2] |

| U87 | Glioblastoma | <0.05 | [2] | ||

| MCF-7 | Breast | 0.22 | [1] | ||

| A2780 | Ovarian | <0.05 | [2] | ||

| H460 | Lung | <0.05 | [2] | ||

| BE2-C | Neuroblastoma | <0.05 | [2] | ||

| 64 | Quinazolin-4(3H)-one | HT29 | Colon | 0.28 | [1] |

| U87 | Glioblastoma | 0.25 | [1] | ||

| MCF-7 | Breast | 0.54 | [1] | ||

| C2 | 2,3-Dihydroquinazolin-4(1H)-one | PC3 | Prostate | <15 | [3] |

| DU145 | Prostate | <15 | [3] | ||

| C5 | 2,3-Dihydroquinazolin-4(1H)-one | PC3 | Prostate | <15 | [3] |

| DU145 | Prostate | <15 | [3] | ||

| 3j | Quinazolin-4(3H)-one Hydrazide | MCF-7 | Breast | 0.20 ± 0.02 | [4] |

| 3g | Quinazolin-4(3H)-one Hydrazide | A2780 | Ovarian | 0.14 ± 0.03 | [4] |

Table 2: Effect of Quinazolinone Analogues on Cell Cycle Distribution

Several quinazolinone derivatives have been shown to induce cell cycle arrest, a key mechanism for their anticancer effect.

| Compound ID | Cell Line | Treatment Concentration | Effect | Reference |

| 39 | HepG-2 | - | G2/M Phase Arrest | [2][5] |

| 64 | HepG-2 | - | G2/M Phase Arrest | [2][5] |

| 19 | HepG-2 | IC₅₀ | G2/M Phase Arrest | [5] |

| 26 | HepG-2 | IC₅₀ | G2/M Phase Arrest | [5] |

| 27 | HepG-2 | IC₅₀ | G2/M Phase Arrest | [5] |

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below.

Protocol 1: Cell Viability Assessment (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

Test compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or acidic isopropanol)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[6]

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in each well with 100 µL of the medium containing the desired concentration of the compound. Include a vehicle control (DMSO) and an untreated control.[7]

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.[1]

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC₅₀ value by plotting cell viability against compound concentration using non-linear regression analysis.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Materials:

-

Treated and untreated cells

-

PBS

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Harvesting: After treating cells with the test compound for a specified time (e.g., 24 or 48 hours), harvest the cells (including floating and adherent cells) by trypsinization.

-

Washing: Wash the cells with ice-cold PBS and centrifuge at 300 x g for 5 minutes.

-

Fixation: Resuspend the cell pellet and fix by adding dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution.

-

Incubation: Incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry: Analyze the samples using a flow cytometer. Acquire at least 10,000 events per sample.[8]

-

Data Analysis: Use cell cycle analysis software (e.g., FlowJo) to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 3: Apoptosis Detection (Annexin V-FITC/PI Assay)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Annexin V-FITC Apoptosis Detection Kit

-

Treated and untreated cells

-

Binding Buffer

-

Flow cytometer

Procedure:

-

Cell Harvesting: Harvest cells after compound treatment as described in the cell cycle protocol.

-

Washing: Wash cells twice with cold PBS.

-

Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).[5]

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

-

Data Interpretation:

-

Annexin V(-) / PI(-): Viable cells

-

Annexin V(+) / PI(-): Early apoptotic cells

-

Annexin V(+) / PI(+): Late apoptotic/necrotic cells

-

Annexin V(-) / PI(+): Necrotic cells

-

Visualizations: Workflows and Pathways

Experimental Workflow for Anticancer Evaluation

Caption: General workflow for the in vitro evaluation of novel anticancer compounds.

Proposed Signaling Pathway for Tubulin-Inhibiting Quinazolinones

Caption: Mechanism of action for quinazolinones that inhibit tubulin polymerization.

References

- 1. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Molecular and metabolic alterations of 2,3-dihydroquinazolin-4(1H)-one derivatives in prostate cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Induction of apoptosis, cytotoxicity and radiosensitization by novel 3,4-dihydroquinazolinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis and evaluation of 4,7-disubstituted 8-methoxyquinazoline derivatives as potential cytotoxic agents targeting β-catenin/TCF4 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Application Notes & Protocols for Antibacterial Screening of 2,7-Dimethylquinazolin-4(1H)-one Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quinazolinone scaffolds are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. The derivatization of the quinazolinone core allows for the exploration of structure-activity relationships, leading to the development of potent therapeutic agents. This document provides a comprehensive overview and detailed protocols for the antibacterial screening of 2,7-Dimethylquinazolin-4(1H)-one derivatives, based on established methodologies for similar quinazolinone compounds. While specific data for 2,7-Dimethylquinazolin-4(1H)-one derivatives is not detailed in the provided literature, the protocols outlined below are standard and applicable for the evaluation of novel chemical entities against various bacterial strains.

Data Presentation: Antibacterial Activity of Quinazolinone Derivatives

The antibacterial efficacy of novel compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and, in some cases, the Minimum Bactericidal Concentration (MBC). The following tables summarize representative data from studies on various quinazolinone derivatives, showcasing the type of data that should be generated for 2,7-Dimethylquinazolin-4(1H)-one derivatives.

Table 1: Minimum Inhibitory Concentration (MIC) of Representative Quinazolinone Derivatives against Gram-Positive Bacteria

| Compound ID | Derivative Class | Staphylococcus aureus (MIC in µg/mL) | Bacillus subtilis (MIC in µg/mL) | Reference |

| 2b | Quinazolin-2,4-dione | 13 ± 1 | - | [1] |

| 2c | Quinazolin-2,4-dione | 11 ± 1 | - | [1] |

| 4a | Hydrazone derivative | 4 | 4 | [2] |

| 5a | Formyl-pyrazole derivative | 1 | 2 | [2] |

| 4m | Schiff base derivative | - | - | [3] |

Note: '-' indicates data not reported in the cited study.

Table 2: Minimum Inhibitory Concentration (MIC) of Representative Quinazolinone Derivatives against Gram-Negative Bacteria

| Compound ID | Derivative Class | Escherichia coli (MIC in µg/mL) | Pseudomonas aeruginosa (MIC in µg/mL) | Salmonella typhimurium (MIC in µg/mL) | Reference |

| 4a | Hydrazone derivative | 8 | - | 8 | [2] |

| 4c | Hydrazone derivative | 8 | - | 4 | [2] |

| 5a | Formyl-pyrazole derivative | 2 | - | 2 | [2] |

| IIIe | Schiff base derivative | Good Activity | Good Activity | - | [4] |

Note: '-' indicates data not reported in the cited study. "Good Activity" was reported without specific MIC values in the reference.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of antibacterial screening results. The following are standard protocols for determining the antibacterial activity of novel compounds.

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antibacterial agent that prevents the visible growth of a microorganism.[3][5]

Materials:

-

Test compounds (2,7-Dimethylquinazolin-4(1H)-one derivatives) dissolved in a suitable solvent (e.g., DMSO).

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

-

Cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Sterile 96-well microtiter plates.

-

Standardized bacterial inoculum (approximately 5 x 10^5 CFU/mL).

-

Positive control (a known antibiotic, e.g., Ciprofloxacin).[6][7]

-

Negative control (broth and solvent only).

-

Incubator (37°C).

-

Microplate reader (optional, for OD measurements).

Procedure:

-

Preparation of Test Compounds: Prepare a stock solution of each derivative. A serial two-fold dilution is then performed in the 96-well plates using CAMHB to achieve a range of desired concentrations.

-

Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard. This suspension is then diluted in CAMHB to the final working concentration.

-

Inoculation: Add the standardized bacterial inoculum to each well containing the test compound dilutions.

-

Controls: Include a positive control (antibiotic), a negative control (broth with solvent, no bacteria), and a growth control (broth with bacteria and solvent).

-

Incubation: Cover the plates and incubate at 37°C for 18-24 hours.

-

Result Interpretation: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Protocol 2: Agar Well Diffusion Assay

This method is a preliminary test to assess the antibacterial activity of a compound by measuring the zone of growth inhibition.[4][8]

Materials:

-

Test compounds dissolved in a suitable solvent.

-

Bacterial strains.

-

Mueller-Hinton Agar (MHA) plates.

-

Sterile swabs.

-

Sterile cork borer or well cutter.

-

Positive control (known antibiotic).

-

Negative control (solvent).

Procedure:

-

Plate Preparation: A standardized bacterial inoculum is uniformly spread over the surface of an MHA plate using a sterile swab.

-

Well Creation: Sterile wells (e.g., 6 mm in diameter) are punched into the agar using a cork borer.

-

Compound Application: A fixed volume of each test compound solution (at a known concentration) is added to the respective wells. A positive control and a negative control are also included on the same plate.

-

Incubation: The plates are incubated at 37°C for 18-24 hours.

-

Result Measurement: The diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) is measured in millimeters. A larger zone of inhibition indicates greater antibacterial activity.

Visualizations

Diagrams are provided to illustrate key workflows and conceptual relationships in the antibacterial screening process.

Caption: Experimental workflow for antibacterial screening.

Caption: Logic diagram for MIC determination.

References

- 1. Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis, antimicrobial evaluation and docking studies of some novel quinazolinone Schiff base derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Antibacterial activity of newer Quinazolin-4(3H)-one derivatives [frontiersin.org]

- 5. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]

- 6. Synthesis and Antibacterial Evaluation of New developed 2,3-Dihydroquinazolin-4(1H)-ones [journals.ekb.eg]

- 7. researchgate.net [researchgate.net]

- 8. Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Quinazolinone-Based Kinase Inhibitors

Topic: Using 2,7-Dimethylquinazolin-4(1H)-one and its Analogs as Kinase Inhibitors

For: Researchers, scientists, and drug development professionals.

Introduction to Quinazolinones as Kinase Inhibitors

The quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Several derivatives of quinazolin-4(3H)-one have been identified as potent inhibitors of various kinases, including Aurora Kinase A, multiple tyrosine kinases, and Protein Kinase C (PKC) isoforms.[2][3] This broad range of activity makes the quinazolinone core an attractive starting point for the development of targeted therapies for cancer and inflammatory diseases.

This application note focuses on the characterization of quinazolinone-based compounds as inhibitors of PKCθ, a key enzyme in T-lymphocyte signaling pathways.[4][5] Inhibition of PKCθ is a promising therapeutic strategy for autoimmune diseases and organ transplant rejection.[4]

Featured Compound Series: 1,7-disubstituted-2,2-dimethyl-2,3-dihydroquinazolin-4(1H)-ones

A series of 1,7-disubstituted-2,2-dimethyl-2,3-dihydroquinazolin-4(1H)-ones have been identified as potent and selective inhibitors of PKCθ.[1] Structure-activity relationship (SAR) studies have led to the optimization of these compounds, resulting in molecules with significant cellular activity.[1] For the purpose of this application note, we will refer to a representative compound from this series as "Quinazolinone-7X" .

Quantitative Data: In Vitro Inhibitory Activity

The inhibitory potency of the representative quinazolinone compounds against PKCθ and a related kinase, PKCε, was determined using in vitro biochemical assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Compound | PKCθ IC50 (nM) | PKCε IC50 (nM) | Selectivity (PKCε/PKCθ) |

| Compound 5 | 24 | >10000 | >417 |

| Compound 10 | 3.4 | 1300 | 382 |

| Compound 14 | 1.8 | 430 | 239 |

| Staurosporine | 1.6 | 0.7 | 0.4 |

Data is derived from a study on 1,7-disubstituted-2,2-dimethyl-2,3-dihydroquinazolin-4(1H)-ones.[1]

Signaling Pathway

PKCθ is a crucial component of the T-cell receptor (TCR) signaling cascade. Upon T-cell activation, PKCθ is recruited to the immunological synapse where it activates downstream pathways leading to the transcription of genes essential for T-cell proliferation and cytokine production, such as Interleukin-2 (IL-2).[5][6][7]

Experimental Protocols

Biochemical Assay: In Vitro PKCθ Kinase Activity

This protocol describes a luminescent-based assay to determine the IC50 value of a test compound against purified PKCθ. The assay measures the amount of ADP produced, which is correlated with kinase activity.

Workflow:

Materials:

-

Purified recombinant PKCθ enzyme

-

PKCθ substrate (e.g., a specific peptide)

-

ATP

-

Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[8]

-

ADP-Glo™ Kinase Assay Kit

-

Test compound (Quinazolinone-7X) dissolved in DMSO

-

384-well white plates

-

Multichannel pipettes

-

Luminometer

Procedure:

-

Compound Preparation: Prepare a serial dilution of Quinazolinone-7X in DMSO. Further dilute the compound in kinase buffer to the desired final concentrations.

-

Reaction Setup:

-

Kinase Reaction:

-

Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture.[8]

-

Incubate the plate for 60 minutes at room temperature.

-

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[8]

-

Incubate for 40 minutes at room temperature.[8]

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[8]

-

Incubate for 30 minutes at room temperature.[8]

-

-

Data Analysis:

-

Measure the luminescence using a plate reader.

-

The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

-

Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Cell-Based Assay: Inhibition of IL-2 Production in Jurkat T-Cells

This protocol measures the ability of a test compound to inhibit the production of IL-2 in stimulated Jurkat T-cells, a human T-lymphocyte cell line.

Workflow:

Materials:

-

Jurkat T-cells

-

RPMI-1640 medium supplemented with 10% FBS and 1% penicillin/streptomycin

-

Test compound (Quinazolinone-7X) dissolved in DMSO

-

Anti-CD3 and anti-CD28 antibodies for T-cell stimulation

-

96-well cell culture plates

-

Human IL-2 ELISA kit

-

Microplate reader

Procedure:

-

Cell Culture:

-

Culture Jurkat T-cells in RPMI-1640 medium.

-

Plate the cells in a 96-well plate at a density of 1 x 10^6 cells/mL.[9]

-

-

Compound Treatment:

-

Add serial dilutions of Quinazolinone-7X or DMSO (vehicle control) to the cells.

-

Pre-incubate for 1-2 hours at 37°C in a CO2 incubator.

-

-

T-Cell Stimulation:

-

IL-2 Quantification:

-

Centrifuge the plate to pellet the cells.

-

Carefully collect the supernatant.[9]

-

Measure the concentration of IL-2 in the supernatant using a human IL-2 ELISA kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of IL-2 production for each compound concentration relative to the stimulated DMSO control.

-

Determine the IC50 value by plotting the percent inhibition against the compound concentration.

-

Conclusion

The quinazolinone scaffold represents a versatile platform for the development of potent and selective kinase inhibitors. The representative data and protocols provided in this application note offer a framework for the characterization of compounds such as 2,7-Dimethylquinazolin-4(1H)-one as potential PKCθ inhibitors for the treatment of T-cell-mediated diseases. These methodologies can be adapted to study the effects of these compounds on other kinases and in various cellular contexts.

References

- 1. Discovery and optimization of 1,7-disubstituted-2,2-dimethyl-2,3-dihydroquinazolin-4(1H)-ones as potent and selective PKCθ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. ashpublications.org [ashpublications.org]

- 4. Frontiers | PKC-theta-mediated signal delivery from the TCR/CD28 surface receptors [frontiersin.org]

- 5. longdom.org [longdom.org]

- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 7. Protein Kinase C Theta (PKCθ): A Key Player in T Cell Life and Death - PMC [pmc.ncbi.nlm.nih.gov]

- 8. promega.com [promega.com]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for Testing 2,7-Dimethylquinazolin-4(1H)-one in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinazolinone derivatives have emerged as a significant class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer properties. Several analogues have demonstrated potent cytotoxicity against various cancer cell lines. A frequently observed mechanism of action for these compounds is the disruption of microtubule dynamics through the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis. This document provides a detailed protocol for the in vitro evaluation of 2,7-Dimethylquinazolin-4(1H)-one, a specific derivative of the quinazolinone scaffold, in a cell culture setting. The following protocols are designed to assess its cytotoxic effects and elucidate its potential mechanism of action related to tubulin dynamics.

Data Presentation

All quantitative data from the described experiments should be summarized in clearly structured tables for straightforward interpretation and comparison.

Table 1: Cytotoxicity of 2,7-Dimethylquinazolin-4(1H)-one

| Cell Line | Treatment Duration (hours) | IC₅₀ (µM) |

| MCF-7 | 24 | |

| 48 | ||

| 72 | ||

| HeLa | 24 | |

| 48 | ||

| 72 | ||

| A549 | 24 | |

| 48 | ||

| 72 |

Table 2: Cell Cycle Analysis of Cells Treated with 2,7-Dimethylquinazolin-4(1H)-one

| Cell Line | Treatment | Concentration (µM) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |

| MCF-7 | Vehicle Control | - | |||

| 2,7-Dimethylquinazolin-4(1H)-one | IC₅₀ | ||||

| 2 x IC₅₀ | |||||

| HeLa | Vehicle Control | - | |||

| 2,7-Dimethylquinazolin-4(1H)-one | IC₅₀ | ||||

| 2 x IC₅₀ |

Table 3: Effect of 2,7-Dimethylquinazolin-4(1H)-one on Tubulin Polymerization

| Treatment | Concentration (µM) | Inhibition of Tubulin Polymerization (%) |

| Vehicle Control | - | 0 |

| Nocodazole (Positive Control) | 10 | |

| 2,7-Dimethylquinazolin-4(1H)-one | 1 | |

| 10 | ||

| 50 |

Experimental Protocols

Preparation of 2,7-Dimethylquinazolin-4(1H)-one Stock Solution

-

Solvent Selection : Due to the heterocyclic nature of quinazolinones, Dimethyl Sulfoxide (DMSO) is a suitable solvent.

-

Stock Concentration : Prepare a 10 mM stock solution of 2,7-Dimethylquinazolin-4(1H)-one in sterile DMSO.

-

Procedure :

-

Accurately weigh the required amount of 2,7-Dimethylquinazolin-4(1H)-one powder.

-

Dissolve the powder in the appropriate volume of sterile DMSO to achieve a 10 mM concentration.

-

Ensure complete dissolution by vortexing.

-

Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

-

-